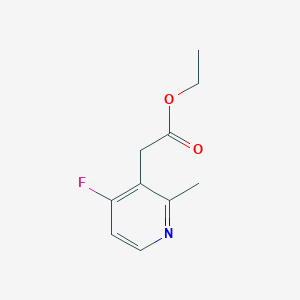

Ethyl 4-fluoro-2-methylpyridine-3-acetate

Description

Contextualization of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine and its derivatives represent a cornerstone of heterocyclic chemistry, playing a pivotal role in numerous scientific and industrial fields. globalresearchonline.netlifechemicals.com The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a structural motif found in a vast array of natural products, including essential vitamins like niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6), as well as various alkaloids. lifechemicals.comnih.gov In contemporary chemical research, pyridine derivatives are indispensable scaffolds for the design and synthesis of new molecules with tailored properties. nih.gov

Their significance is particularly pronounced in medicinal chemistry and drug discovery. nih.govresearchgate.net The pyridine nucleus is present in a substantial number of FDA-approved drugs, where it often imparts improved water solubility and the ability to form hydrogen bonds, crucial for drug-receptor interactions. researchgate.netresearchgate.net Pyridine-based compounds exhibit a wide spectrum of biological activities, leading to their use as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, among others. nih.govresearchgate.net Beyond pharmaceuticals, these derivatives are vital in agrochemicals, functional materials, and as ligands in organometallic chemistry and catalysis. nih.gov The electronic nature of the pyridine ring, characterized by an electron-deficient system, influences its reactivity, making it susceptible to nucleophilic substitution, which chemists exploit for further functionalization. nih.gov

Significance of Fluorine Substitution in Heterocyclic Systems

The strategic incorporation of fluorine into heterocyclic compounds is a powerful and widely used strategy in modern medicinal chemistry. tandfonline.comresearchgate.net The introduction of a fluorine atom, despite its minimal steric impact (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), can profoundly alter a molecule's physicochemical and biological properties. mdpi.comnih.gov One of the most significant effects is the modulation of metabolic stability. tandfonline.com The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it resistant to metabolic oxidation by enzymes in the body, which can increase a drug's half-life and bioavailability. tandfonline.commdpi.com

Furthermore, fluorine's high electronegativity (4.0 on the Pauling scale) can influence the electronic properties of the entire molecule. mdpi.com This can alter the acidity or basicity (pKa) of nearby functional groups, which affects how a drug interacts with its biological target and its solubility profile. nih.govacs.org Judicious placement of fluorine can enhance binding affinity to protein receptors, improve membrane permeability, and block unwanted metabolic pathways. researchgate.netresearchgate.net This combination of enhanced stability, modulated electronics, and improved pharmacokinetic properties explains why approximately 20% of all commercialized pharmaceuticals contain fluorine. tandfonline.comnih.gov

Overview of Pyridine-3-acetate Scaffolds as Synthetic Intermediates

Pyridine-3-acetate scaffolds, and pyridylacetic acid derivatives in general, are versatile and valuable building blocks in organic synthesis. chemimpex.com They serve as key intermediates in the production of a wide range of more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.com The structure combines the aromatic pyridine ring with an acetic acid moiety, providing two distinct points for chemical modification.

In pharmaceutical development, these scaffolds are crucial for synthesizing various drugs, including anti-inflammatory and analgesic agents. chemimpex.com The unique structure of pyridine-3-acetic acid allows for the creation of compounds with enhanced biological activity. chemimpex.com Synthetic routes to create more complex substituted pyridylacetate derivatives often start from these fundamental building blocks. nih.gov For instance, they can be involved in reactions that build upon the acetate (B1210297) side chain or modify the pyridine ring through substitution reactions. Their utility extends to biochemical research, where they can be used as probes to investigate metabolic pathways and enzyme activities. chemimpex.com

Research Landscape Surrounding Ethyl 4-fluoro-2-methylpyridine-3-acetate and its Structural Analogues

While specific, in-depth research literature on this compound is not abundant, the research landscape for its structural analogues is active, highlighting the synthetic and potential applicative value of this class of compounds. The synthesis of substituted and fluorinated pyridines is a significant area of focus due to their prevalence in bioactive molecules. nih.govacs.org

Research into related compounds demonstrates various synthetic strategies. For example, methods for creating multi-substituted 3-fluoropyridines have been developed using transition-metal-catalyzed reactions, such as Rh(III)-catalyzed C-H functionalization, which allows for the construction of the fluorinated pyridine core from simpler precursors. nih.gov Other approaches involve photoredox-mediated coupling reactions to form the pyridine ring. acs.org

The study of structural analogues provides insight into the potential utility of this compound. For instance, compounds like Ethyl 2-(3-chloro-2-methylpyridin-4-yl)acetate serve as intermediates in more complex syntheses. chemsrc.com The presence of the ester, the methyl group, and the halogen on the pyridine ring creates a versatile template for further chemical modification, such as cross-coupling reactions or nucleophilic substitutions, to build a library of potential drug candidates or agrochemicals. The combination of the fluorine atom and the pyridine-3-acetate scaffold in the target molecule suggests its role as a valuable intermediate for creating novel compounds with potentially enhanced biological and pharmacological properties. tandfonline.comchemimpex.com

Data Tables

Table 1: Properties of Selected Pyridine-3-Acetate Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

|---|---|---|---|---|

| Ethyl pyridine-3-acetate | 39931-77-6 | C₉H₁₁NO₂ | 165.19 | Parent pyridine-3-acetate structure chemical-suppliers.eu |

Table 2: Properties of Related Fluorinated Pyridines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State/Properties |

|---|---|---|---|---|

| 3-Fluoropyridine | 372-47-4 | C₅H₄FN | 97.09 | Liquid chemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H12FNO2 |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

ethyl 2-(4-fluoro-2-methylpyridin-3-yl)acetate |

InChI |

InChI=1S/C10H12FNO2/c1-3-14-10(13)6-8-7(2)12-5-4-9(8)11/h4-5H,3,6H2,1-2H3 |

InChI Key |

DICSIADTZRMZII-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=CN=C1C)F |

Origin of Product |

United States |

Synthetic Routes and Methodologies for Ethyl 4 Fluoro 2 Methylpyridine 3 Acetate

Strategies for the Construction of the 4-fluoro-2-methylpyridine (B1303070) Core

The journey towards 4-fluoro-2-methylpyridine often commences with commercially available and structurally simpler precursors like 2-methylpyridine (α-picoline) or 4-methylpyridine (γ-picoline). These starting materials undergo a series of chemical transformations to install the necessary functional groups that facilitate the subsequent introduction of the fluorine atom.

A common approach involves the introduction of an amino or hydroxyl group at the 4-position of the 2-methylpyridine ring. For instance, 2-methyl-4-aminopyridine can be synthesized and subsequently converted to the target fluoro compound via diazotization reactions. Similarly, 2-methyl-4-hydroxypyridine can serve as a precursor, where the hydroxyl group is transformed into a better leaving group for nucleophilic substitution with a fluoride (B91410) source.

The derivatization of these methylpyridines can also include halogenation at the 4-position, typically chlorination or bromination, to provide a handle for subsequent fluorine introduction through halogen exchange reactions. The reactivity of the pyridine (B92270) ring and the directing effects of the methyl group are key considerations in achieving the desired regioselectivity during these derivatization steps.

| Precursor | Derivatization Strategy | Intermediate |

| 2-Methylpyridine | Nitration followed by reduction | 2-Methyl-4-aminopyridine |

| 2-Methylpyridine | Halogenation (e.g., chlorination) | 4-Chloro-2-methylpyridine |

| 4-Picoline | Oxidation to isonicotinic acid, followed by functional group manipulations | Substituted isonicotinic acid derivatives |

Electrophilic fluorination offers a direct method for the introduction of a fluorine atom onto the pyridine ring. This approach utilizes reagents that deliver an electrophilic fluorine species ("F+"). While direct fluorination of unsubstituted pyridines can be challenging due to the electron-deficient nature of the ring, the presence of activating groups can facilitate this transformation.

For the synthesis of 4-fluoro-2-methylpyridine, direct electrophilic fluorination of 2-methylpyridine is generally not a preferred method as it can lead to a mixture of products with fluorination occurring at various positions. However, if the 4-position is activated by an electron-donating group, such as an amino or hydroxyl group, regioselective fluorination can be achieved. Reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly employed for such transformations. The reaction proceeds via an electrophilic attack of the fluorinating agent on the electron-rich pyridine ring.

Another strategy involves the fluorination of a pre-functionalized pyridine derivative. For example, a metallated pyridine species, such as an organolithium or organomagnesium derivative, can be treated with an electrophilic fluorine source to install the fluorine atom. The regioselectivity in this case is controlled by the position of the metal.

| Substrate | Fluorinating Agent | Key Feature |

| 2-Methyl-4-aminopyridine | Diazotization in HF | Balz-Schiemann type reaction |

| Activated 2-methylpyridine derivatives | Selectfluor® | Direct introduction of fluorine |

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for the synthesis of fluorinated pyridines. This strategy involves the displacement of a suitable leaving group at the 4-position of the 2-methylpyridine ring by a fluoride ion. Common leaving groups include halogens (Cl, Br) or a nitro group.

The synthesis of 4-fluoro-2-methylpyridine via SNAr typically starts with the preparation of 4-chloro-2-methylpyridine or 4-nitro-2-methylpyridine. These precursors are then treated with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The reaction is driven by the high nucleophilicity of the fluoride ion in these solvents. The presence of the electron-withdrawing nitrogen atom in the pyridine ring activates the 4-position towards nucleophilic attack. stackexchange.com

The efficiency of the SNAr reaction can be influenced by several factors, including the nature of the leaving group, the choice of fluoride source and solvent, and the reaction temperature. In some cases, the use of phase-transfer catalysts can enhance the reactivity of the fluoride salt.

| Precursor | Fluoride Source | Solvent |

| 4-Chloro-2-methylpyridine | KF, CsF | DMSO, DMF |

| 4-Nitro-2-methylpyridine | CsF | DMSO |

While less common for the synthesis of simple substituted pyridines like 4-fluoro-2-methylpyridine, ring transformation and annulation strategies offer versatile routes to more complex pyridine derivatives. These methods involve the construction of the pyridine ring from acyclic precursors.

For instance, a Hantzsch-type pyridine synthesis could be envisioned, where a β-enaminone, an aldehyde, and a β-ketoester are condensed to form a dihydropyridine intermediate, which is then oxidized to the corresponding pyridine. The incorporation of the fluorine atom and the methyl group would need to be considered in the design of the starting materials.

Ring transformation reactions, where another heterocyclic ring is converted into a pyridine ring, can also be employed. For example, the reaction of a pyrylium salt with ammonia can lead to the formation of a pyridine. The substituents on the final pyridine ring are determined by the substituents on the initial pyrylium salt.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, provide an efficient and atom-economical approach to the synthesis of highly functionalized pyridines.

A potential MCR approach for the synthesis of a precursor to 4-fluoro-2-methylpyridine could involve a variation of the Bohlmann-Rahtz pyridine synthesis. This reaction typically involves the condensation of an enamine with an alkynone. By carefully selecting the starting materials, it might be possible to construct a pyridine ring with the desired substitution pattern, which can then be further functionalized to introduce the fluorine atom.

Methodologies for the Introduction and Derivatization of the Ethyl Acetate (B1210297) Moiety

Once the 4-fluoro-2-methylpyridine core is in hand, the next critical step is the introduction of the ethyl acetate moiety at the 3-position. This is typically achieved through a two-step process: introduction of a suitable functional group at the 3-position, followed by its conversion to the ethyl acetate group.

A common strategy involves the lithiation of the 4-fluoro-2-methylpyridine ring at the 3-position. This is achieved by treating the pyridine with a strong base, such as lithium diisopropylamide (LDA), at low temperatures. The resulting 3-lithiated species is then quenched with a suitable electrophile, such as ethyl chloroformate or diethyl carbonate, to directly install the ethyl carboxylate group.

Alternatively, the 3-position can be first functionalized with a group that can be subsequently converted to the ethyl acetate moiety. For instance, the 3-lithiated intermediate can be reacted with carbon dioxide to form the corresponding carboxylic acid. This acid can then be esterified with ethanol under acidic conditions (Fischer esterification) to yield the desired ethyl ester.

Another approach involves a cross-coupling reaction. If a 3-halo-4-fluoro-2-methylpyridine is available, a palladium-catalyzed carbonylation reaction in the presence of ethanol can be employed to introduce the ethyl carboxylate group.

Derivatization of the ethyl acetate moiety itself is also possible, although less common for the direct synthesis of the title compound. For example, the ester could be hydrolyzed to the corresponding carboxylic acid, which can then be re-esterified with different alcohols if desired.

| Intermediate | Reagent | Reaction Type |

| 4-Fluoro-2-methylpyridine | 1. LDA2. Ethyl chloroformate | Lithiation/Acylation |

| 4-Fluoro-2-methylpyridine | 1. LDA2. CO23. Ethanol, H+ | Lithiation/Carboxylation/Esterification |

| 3-Bromo-4-fluoro-2-methylpyridine | CO, Ethanol, Pd catalyst | Carbonylation |

Esterification Reactions and Ester Group Functionalization

A primary and straightforward method for the synthesis of Ethyl 4-fluoro-2-methylpyridine-3-acetate involves the esterification of the corresponding carboxylic acid, 4-fluoro-2-methylpyridine-3-acetic acid. This classical approach, often referred to as Fischer esterification, typically involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. google.comhillpublisher.com The reaction is reversible, and to drive the equilibrium towards the product, an excess of ethanol is often used, or water is removed as it is formed. hillpublisher.com

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. Ethanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ethyl ester.

Table 1: Representative Conditions for Fischer Esterification

| Reactant | Reagent | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 4-fluoro-2-methylpyridine-3-acetic acid | Ethanol | Sulfuric Acid | Excess Ethanol | Reflux | High |

An alternative to using strong acids is the use of reagents like thionyl chloride (SOCl₂) or oxalyl chloride to first convert the carboxylic acid into a more reactive acyl chloride. This intermediate then readily reacts with ethanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to afford the desired ester in high yield. This method is particularly useful for sensitive substrates where strong acidic conditions are not tolerated.

Functionalization of Pyridine Methyl Groups (e.g., Carboxylation of Lithio Derivatives)

An alternative strategy involves building the acetate side chain from a simpler precursor, such as 4-fluoro-2-methylpyridine. The methyl group at the 2-position of the pyridine ring can be functionalized through deprotonation to form a lithio derivative. Due to the electron-withdrawing nature of the pyridine nitrogen, the protons on the methyl group are acidic enough to be removed by a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, at low temperatures (e.g., -78 °C). nih.gov

The resulting (4-fluoro-2-pyridyl)methyllithium species is a potent nucleophile. nih.gov This intermediate can then be carboxylated by reacting it with carbon dioxide (CO₂), either as a gas or as dry ice. Subsequent acidic workup protonates the resulting carboxylate to yield 4-fluoro-2-methylpyridine-3-acetic acid. This acid can then be esterified as described in the previous section to give the final product.

Reaction Scheme: Functionalization of 2-Methyl Group

Deprotonation: 4-fluoro-2-methylpyridine + LDA → (4-fluoro-2-pyridyl)methyllithium

Carboxylation: (4-fluoro-2-pyridyl)methyllithium + CO₂ → Lithium 4-fluoro-2-methylpyridine-3-acetate

Protonation: Lithium 4-fluoro-2-methylpyridine-3-acetate + H₃O⁺ → 4-fluoro-2-methylpyridine-3-acetic acid

Esterification: 4-fluoro-2-methylpyridine-3-acetic acid + Ethanol/H⁺ → this compound

This method offers a powerful way to introduce the acetate functionality at a specific position on the pyridine ring.

C-H Activation and Direct Functionalization Methods

Modern synthetic chemistry has increasingly focused on C-H activation as a means to directly functionalize heteroaromatic rings, minimizing the need for pre-functionalized starting materials. rsc.org For a molecule like this compound, C-H activation could theoretically be applied to introduce the acetate group directly onto a 4-fluoro-2-methylpyridine core.

Transition metal catalysis, particularly with palladium, rhodium, or iridium, is a common approach for C-H activation. ox.ac.ukst-andrews.ac.ukrsc.org The pyridine nitrogen can act as a directing group, facilitating the activation of the C-H bond at the C3 position. The reaction would involve the formation of a cyclometalated intermediate, which could then react with an appropriate electrophile to introduce the acetate moiety.

For instance, a palladium-catalyzed reaction could proceed by coordinating to the pyridine nitrogen, followed by ortho-C-H activation. The resulting palladacycle could then undergo a coupling reaction with a reagent like ethyl bromoacetate or a similar electrophilic source of the "CH₂COOEt" group.

Table 2: Hypothetical C-H Activation Parameters

| Substrate | Catalyst | Reagent | Solvent | Key Feature |

|---|---|---|---|---|

| 4-fluoro-2-methylpyridine | Pd(OAc)₂ | Ethyl bromoacetate | Toluene | Direct introduction of the acetate group |

While highly efficient, achieving the desired regioselectivity can be a challenge due to the presence of multiple C-H bonds on the pyridine ring. The electronic effects of the fluorine and methyl substituents would play a crucial role in directing the activation. ox.ac.uknih.gov

Overall Synthetic Schemes for this compound

Stepwise Synthesis Pathways

A stepwise, or linear, synthesis involves the sequential construction and modification of the molecule. A plausible stepwise route could start from a simple, commercially available pyridine derivative and introduce the required substituents one by one.

One such pathway could begin with 2-methyl-3-nitropyridine.

Fluorination: A nucleophilic aromatic substitution (SₙAr) reaction on 2-methyl-3-nitropyridine with a fluoride source (e.g., KF) could introduce the fluorine at the 4-position, yielding 4-fluoro-2-methyl-3-nitropyridine.

Reduction: The nitro group can be reduced to an amino group (e.g., using H₂/Pd or SnCl₂) to give 4-fluoro-2-methyl-3-aminopyridine.

Sandmeyer Reaction: The amino group can be converted to a cyano group via diazotization followed by reaction with a cyanide salt (e.g., CuCN). This would yield 4-fluoro-2-methylpyridine-3-carbonitrile.

Hydrolysis: Acidic or basic hydrolysis of the nitrile group would produce 4-fluoro-2-methylpyridine-3-carboxylic acid.

Homologation & Esterification: The carboxylic acid could be converted to the corresponding acid chloride, followed by an Arndt-Eistert reaction to insert a methylene (B1212753) group, and finally esterification with ethanol to yield the target product.

Convergent Synthesis Approaches

Convergent synthesis involves the independent synthesis of different fragments of the molecule, which are then combined in the final steps. For this compound, a convergent strategy could involve the construction of the pyridine ring from acyclic precursors that already contain some of the required functional groups.

A modified Hantzsch pyridine synthesis, for example, could be envisioned. fiveable.me This would involve the condensation of a β-ketoester (like ethyl acetoacetate), an aldehyde, and a source of ammonia. To incorporate the fluorine and the specific substitution pattern, more complex, pre-functionalized starting materials would be needed.

For instance, the reaction could involve:

An enamine derived from ammonia and a fluorinated carbonyl compound.

A 1,3-dicarbonyl compound that would form the C5, C6, and methyl group at C2.

An additional component to provide the C3 and C4 atoms with the acetate and fluoro substituents.

While potentially shorter than linear syntheses, developing a convergent route requires careful design of the fragments to ensure they react efficiently and with the correct regiochemistry. thieme-connect.com

One-Pot and Cascade Reaction Sequences

A potential one-pot synthesis for a substituted pyridine like the target molecule could be based on a multi-component reaction. For example, a three-component reaction of an alkynone, a 1,3-dicarbonyl compound, and ammonium acetate can lead to polysubstituted pyridines. organic-chemistry.orgorganic-chemistry.org

Table 3: Example of a One-Pot Pyridine Synthesis Approach

| Component 1 | Component 2 | Component 3 | Conditions | Product Type |

|---|---|---|---|---|

| Fluorinated Alkynone | Ethyl 3-aminocrotonate | - | Ethanol, Reflux | Polysubstituted Pyridine |

A cascade reaction could be designed where the formation of the pyridine ring is followed immediately by functionalization. For instance, a cyclization reaction to form a dihydropyridine intermediate could be followed by an in-situ oxidation and subsequent functionalization of a side chain, all within the same pot. researchgate.net These advanced strategies are at the forefront of modern organic synthesis and offer elegant routes to complex molecules. ccspublishing.org.cnresearchgate.net

Advanced Synthetic Techniques and Green Chemistry Considerations

The principles of green chemistry are integral to the development of modern synthetic routes. For a molecule like this compound, this involves minimizing waste, reducing energy consumption, and employing catalytic rather than stoichiometric reagents. Advanced techniques such as microwave and ultrasound irradiation, highly selective catalytic reactions, and continuous flow processing are at the forefront of these efforts, offering significant advantages over traditional batch-wise, conductive heating methods.

Microwave and Ultrasound Assisted Synthesis

Microwave-Assisted Synthesis: This method utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy. This rapid, direct, and uniform heating avoids the thermal gradients and localized overheating common with conventional methods. In the context of pyridine synthesis, microwave-assisted organic synthesis (MAOS) has been successfully applied to construct the core heterocyclic ring. For instance, the Bohlmann-Rahtz pyridine synthesis, a reaction that traditionally requires high temperatures, can be performed in a single step with superior yields using a microwave synthesizer. researchgate.net The synthesis of various substituted pyridine-3-carbonitrile and pyrido[3,2-f] nih.govacs.orgthiazepine derivatives has demonstrated significant improvements in both reaction time and yield when conducted under microwave irradiation compared to traditional heating. nih.govjocpr.com

| Pyridine Derivative | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Pyrido[3,2-f] nih.govacs.orgthiazepin-5-one (4a) | Conventional Heating (Reflux) | 10 min reflux + overnight stirring | 61% | nih.gov |

| Microwave Irradiation (500W) | 30 min | 85% | ||

| 2-Methyl-4,6-diphenylpyridine-3-carbonitrile (3a) | Conventional Heating (Reflux) | 10-16 hours | ~70-80% (inferred) | jocpr.com |

| Microwave Irradiation (130°C) | 30 min | 90% |

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides energy through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates intense local heating and pressure, accelerating mass transfer and reaction rates. Ultrasound has emerged as a valuable tool in heterocyclic chemistry, facilitating the synthesis of pyridines, pyrimidines, and their fused derivatives under milder conditions. researchgate.netnih.gov For example, the synthesis of 1-phenylimidazo[1,5-a]pyridine derivatives is significantly enhanced using ultrasound, highlighting its utility in constructing complex pyridine-based scaffolds. tandfonline.com This method offers a complementary green approach for key steps in the synthesis of this compound.

Catalytic Methods in Fluorinated Pyridine Synthesis

Catalysis is a cornerstone of modern organic synthesis, enabling reactions with high selectivity and efficiency. For the synthesis of a highly functionalized molecule like this compound, catalytic methods are crucial for both the formation of the pyridine ring and the introduction of the fluorine substituent.

Palladium-Catalyzed Couplings: Palladium catalysts are exceptionally versatile and have been instrumental in developing methods for C-F bond formation. While direct electrophilic fluorination of pyridines can be challenging, modern palladium-catalyzed cross-coupling and C-H activation/fluorination reactions provide a powerful alternative. These methods allow for the late-stage introduction of fluorine onto an existing aromatic or heteroaromatic ring, offering a strategic advantage in multi-step syntheses.

Gold(I)-Catalyzed Reactions: Gold catalysis has emerged as a powerful tool for activating alkynes toward nucleophilic attack. rsc.org A significant application in fluorine chemistry is the Gold(I)-catalyzed hydrofluorination of alkynes. researchgate.netresearchgate.net Using sources like hydrofluoric acid (HF) or its amine salts, gold(I) complexes can facilitate the addition of HF across a carbon-carbon triple bond to stereoselectively generate vinyl fluorides. acs.orgacs.org These fluorinated alkenes are versatile building blocks that can be further elaborated into more complex structures, including fluorinated heterocycles. This strategy represents a key method for incorporating fluorine into a molecule's backbone before the final ring-forming steps. nih.govacs.org

Other Transition Metal Catalysis: Beyond palladium and gold, other transition metals are effective for constructing the fluorinated pyridine core. Notably, Rhodium(III)-catalyzed C–H functionalization has been developed for the one-step preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This approach is highly efficient for creating the specific substitution pattern found in the target molecule's pyridine ring.

| Catalyst Type | Reaction | Key Application | Reference |

|---|---|---|---|

| Palladium(II/IV) | C-H Fluorination / Cross-Coupling | Direct introduction of fluorine onto the pyridine ring. | N/A |

| Gold(I) | Alkyne Hydrofluorination | Synthesis of fluorinated precursors for ring construction. | nih.govacs.org |

| Rhodium(III) | C-H Functionalization / Annulation | Direct one-step synthesis of the 3-fluoropyridine core. | nih.gov |

Continuous Flow Methodologies in Heterocyclic Synthesis

Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors, as opposed to a single flask. This methodology offers substantial improvements in safety, scalability, and process control. The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling precise temperature control and preventing the formation of hazardous hotspots.

This technology is particularly well-suited for the synthesis of heterocyclic compounds like pyridines. Flow reactors can safely handle reactive intermediates and exothermic reactions that may be difficult to control in large-scale batch processes. Furthermore, flow systems can be readily scaled up by extending the operation time or by running multiple reactors in parallel ("scaling out"). The integration of in-line purification and analysis tools allows for highly automated and efficient production. The combination of continuous flow processing with microwave heating in a dedicated flow reactor represents a state-of-the-art approach, merging the benefits of rapid heating with the precise control of a flow system.

Mechanistic Investigations and Reaction Selectivity

Elucidation of Reaction Mechanisms in the Synthesis of Ethyl 4-fluoro-2-methylpyridine-3-acetate

The synthesis of specifically substituted pyridines such as this compound involves a series of reactions whose mechanisms are crucial for optimizing yield and purity. Understanding these pathways allows for rational control over the reaction outcomes.

The introduction of a fluorine atom onto the pyridine (B92270) ring is a key step and can be achieved through several mechanistic routes.

Electrophilic Fluorination: This is a common method for creating C-F bonds in aromatic systems. The mechanism of electrophilic fluorination remains a subject of discussion, with evidence supporting both SN2 and single-electron transfer (SET) pathways. Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor® (F-TEDA-BF₄), are widely used due to their relative stability and safety.

The reaction is generally considered a typical electrophilic aromatic substitution. The mechanism likely involves the attack of the electron-rich pyridine ring on the electrophilic fluorine source. This forms a Wheland-type intermediate, or sigma complex, which then loses a proton to restore aromaticity. Kinetic isotope effect studies (kH/kD) have shown small values (0.86–0.99), indicating that the decomposition of this intermediate is not the rate-determining step. The controversy between an SN2 and a SET mechanism continues; some studies suggest that after an initial electron transfer, immediate recombination of the resulting fluorine radical with the aryl radical occurs. For pyridine derivatives, direct fluorination can be challenging and may require activation of the ring or specific reagents to proceed efficiently.

C-F Bond Activation: An alternative strategy involves the activation of C-F bonds in polyfluorinated precursors by transition metal complexes. This method is less about introducing fluorine and more about modifying a structure that already contains it. Metals like nickel, palladium, and platinum can insert into a C-F bond via oxidative addition. The outcome of the competition between C-F and C-H bond activation is highly dependent on the metal used. For instance, computational studies suggest nickel is often the element of choice for C-F bond activation, while platinum is better for C-H activation. The mechanism can be a direct oxidative addition or a phosphine-assisted pathway involving a four-center transition state. This approach could be synthetically relevant for creating substituted fluoropyridines from readily available polyfluorinated pyridines.

| Mechanism | Key Features | Common Reagents | Mechanistic Controversy |

|---|---|---|---|

| Electrophilic Fluorination | Attack of aromatic ring on an "F+" source; forms a Wheland intermediate. | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI). | SN2 versus Single-Electron Transfer (SET) pathway. |

| C-F Bond Activation | Oxidative addition of a transition metal into a C-F bond. | Zero-valent Ni, Pd, Pt complexes. | Direct oxidative addition vs. phosphine-assisted mechanisms. |

Intermediate species play a pivotal role in activating the pyridine ring and directing the regioselectivity of substitution.

Pyridinium (B92312) Salts: The pyridine nitrogen can be functionalized to form pyridinium salts. This strategy enhances the reactivity and selectivity of the pyridine ring for subsequent reactions. N-functionalized pyridinium salts have been used as radical precursors, enabling C-H functionalization at the C2 and C4 positions under mild, acid-free conditions. Activation of the nitrogen atom withdraws electron density from the ring, making it more susceptible to nucleophilic attack. This approach is particularly useful for overcoming the inherent electron-rich nature of the pyridine ring that hampers some functionalization reactions. Lewis acid catalysts can also aid in the formation of pyridinium salts, which enhances nucleophilic addition.

Carbanions: Carbanions are key nucleophilic intermediates in the formation of C-C bonds with the pyridine ring. The stability of a carbanion is influenced by inductive effects, hybridization, and resonance. In the context of pyridine synthesis, carbanions derived from carbon acids can add to activated pyridinium salts. For example, carbanions can add regiospecifically to the γ-position (C4) of certain N-substituted pyridinium salts to yield 1,4-dihydro-adducts. The protonated nitrogen in the pyridine ring is thought to play a crucial role in stabilizing carbanionic intermediates during enzymatic reactions, a principle that also applies to synthetic transformations.

The ethyl acetate (B1210297) group at the 3-position can be a synthetic handle for further modifications, often involving hydrolysis and decarboxylation.

Ester Hydrolysis: The hydrolysis of the ester group to a carboxylic acid is a standard transformation, typically catalyzed by acid or base. In related systems, such as pyridine carboxylic acid esters, hydrolysis can be followed by decarboxylation. For instance, the hydrolysis of an ester can be achieved with water, followed by precipitation of the pyridine carboxylic acid by adjusting the pH to its isoelectric point.

Decarboxylation: The decarboxylation of pyridinecarboxylic acids is influenced by the position of the carboxyl group and other substituents. For example, 3-hydroxypicolinic acid decarboxylates via different mechanisms depending on the acidity of the solution, involving either a ylide mechanism or a protonated intermediate. In some cases, decarboxylation can occur under relatively mild conditions. Pyridylacetic acids, in particular, are known to be prone to ready decarboxylation, which must be considered when planning synthetic steps. Krapcho decarboxylation conditions have been shown to decarboxylate both carboxylic acid and ester groups on a 2-pyridone ring system.

Regioselectivity and Stereoselectivity in Synthetic Transformations

Controlling the precise placement of functional groups and the three-dimensional arrangement of atoms is a central challenge in synthesizing complex molecules like this compound.

Achieving the desired 2-methyl, 3-ester, and 4-fluoro substitution pattern requires careful regiocontrol. Syntheses of 4-fluoropyridines often start from 4-substituted precursors like 4-aminopyridine (B3432731) or 4-chloropyridine. The Balz-Schiemann reaction, involving the decomposition of a diazonium fluoride (B91410) generated from 4-aminopyridine, is a classic method for introducing fluorine at the 4-position.

Nucleophilic aromatic substitution (SNAr) on halopyridines is a common strategy. Fluorine at the 2- or 4-position is a good leaving group for SNAr reactions. Conversely, introducing fluorine via SNAr often uses a precursor with a different leaving group at the target position. For instance, fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide can yield the 3-fluoro derivative, demonstrating that N-oxides can be effective substrates for directing fluorination. The regioselectivity of C-F bond activation is also a key consideration; for pentafluoropyridine, activation at the 4-position is common, though activation at the 2-position can also be achieved.

| Strategy | Precursor Example | Key Transformation | Target Position |

|---|---|---|---|

| Balz-Schiemann Reaction | 4-Aminopyridine | Diazotization followed by decomposition of diazonium fluoride. | C4 |

| Nucleophilic Aromatic Substitution (SNAr) | 4-Chloropyridine | Halogen exchange with a fluoride source (e.g., KF). | C4 |

| Fluorination of N-Oxides | 3-Bromo-4-nitropyridine N-oxide | Direct fluorination. | C3 |

| C-F Bond Activation/Functionalization | Pentafluoropyridine | Selective activation at a specific C-F bond by a metal catalyst. | C2 or C4 |

While the target molecule itself is achiral, the synthesis of related, more complex fluorinated heterocycles often requires control of stereochemistry. These methods provide a toolbox for potential chiral derivatives.

Diastereoselective Synthesis: The hydrogenation of substituted fluoropyridines can proceed with high diastereoselectivity to yield fluorinated piperidines. For example, a robust cis-selective hydrogenation of fluoropyridines has been developed using a heterogeneous palladium catalyst. The diastereomeric ratio of the products can be influenced by the substituents on the ring.

Enantioselective Synthesis: Asymmetric synthesis of fluorinated heterocycles is an active area of research. Transition metal-catalyzed asymmetric allylic alkylation of prochiral fluorine-containing nucleophiles is an efficient strategy for creating chiral centers. For instance, the stereodivergent allylic alkylation of α-fluorinated azaaryl acetates has been achieved using a combination of chiral iridium and copper catalysts. Furthermore, enantioselective reactions using pyridinium salts have been developed to produce enantioenriched molecules bearing pyridine rings. Such catalytic asymmetric methods are crucial for accessing optically active fluorinated compounds for pharmaceutical applications.

Influence of Substituents on Pyridine Reactivity and Electronic Effects

The fluorine atom at the 4-position of the pyridine ring exerts a powerful electron-withdrawing effect, significantly modifying the ring's electronic properties. nih.gov This is primarily due to fluorine's high electronegativity, which inductively pulls electron density away from the aromatic system. This withdrawal of electron density has several important consequences for the molecule's reactivity.

The substitution of fluorine for hydrogen on a pyridine ring introduces a new set of molecular orbitals to the π-system. nih.gov Depending on the number and position of fluorine atoms, these contributed π-orbitals can enhance the stability of the ring, leading to shorter bond lengths and increased resistance to certain addition reactions. nih.gov This stabilizing effect contributes to the high thermal stability and chemical resistance observed in many fluorinated aromatic compounds. nih.gov

Furthermore, the strong electron-withdrawing nature of fluorine deactivates the pyridine ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAr). The reduced electron density makes the ring less attractive to electrophiles. Conversely, it stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, thereby facilitating SNAr reactions, particularly at the positions ortho and para to the fluorine atom. Theoretical studies have shown that fluorine substitution can draw enough electron density out of the aromatic ring to form a "π-hole," which can interact with lone pairs from other molecules. rsc.org

Computational studies on fluoropyridines have quantified the structural changes induced by fluorination. For instance, fluorination typically enlarges the ring angle at the point of substitution and shortens the adjacent C-N or C-C bonds. deepdyve.com

Table 1: Influence of Fluorine Substitution on Pyridine Ring Properties

| Property | Effect of Fluorine Substitution | Scientific Rationale |

| Electron Density | Decreased across the ring | High electronegativity of fluorine causes a strong inductive withdrawal (-I effect). nih.govnih.gov |

| Reactivity towards Electrophiles | Deactivated | The ring is electron-deficient and thus less nucleophilic. |

| Reactivity towards Nucleophiles | Activated (especially at ortho/para positions) | Stabilization of the anionic SNAr intermediate (Meisenheimer complex). |

| Ring Geometry | Enlarged ring angle at the point of substitution; shortened adjacent bonds. deepdyve.com | Ab initio gradient method calculations show structural modifications upon fluorination. deepdyve.com |

| Ring Stability | Increased resistance to addition reactions | Contributed π-orbitals from fluorine can further stabilize the aromatic system. nih.gov |

The methyl group at the 2-position and the ethyl acetate group at the 3-position introduce competing electronic effects that further modulate the reactivity of the pyridine ring.

The methyl group is generally considered an electron-donating group (EDG) through an inductive effect (+I) and hyperconjugation. In the context of electrophilic substitution, it would typically activate the ring, particularly at the ortho and para positions. However, in the electron-deficient pyridine system, its primary role is often to increase the nucleophilicity of the ring nitrogen and to influence the acidity of adjacent protons. The methyl group in 2-methylpyridines is known to be relatively acidic, a property that can be enhanced by the presence of other electron-withdrawing groups on the ring. mdpi.com

Conversely, the ethyl acetate (ester) group at the 3-position is a strong electron-withdrawing group (EWG). It deactivates the pyridine ring towards electrophilic attack through both a negative inductive effect (-I) and a negative resonance effect (-M). The carbonyl group effectively withdraws electron density from the aromatic system. This deactivation complements the effect of the fluorine atom, making the ring highly resistant to electrophiles. For nucleophilic substitution, the ester group further activates the ring by helping to stabilize the negative charge of the reaction intermediate. The electronic interactions between substituents and the ring nitrogen are complex; for example, studies on the hydrolysis of methyl methoxypyridinecarboxylates have shown that reaction rates can deviate from those predicted by simple additive substituent effects due to interactions with the ring nitrogen. rsc.org

The combination of a weak activating group (methyl) and two strong deactivating groups (fluoro and ester) renders the pyridine ring in "this compound" significantly electron-poor and thus highly susceptible to nucleophilic attack, while being strongly deactivated towards electrophilic attack.

Table 2: Electronic Effects of Methyl and Ester Substituents on the Pyridine Ring

| Substituent | Position | Electronic Effect | Impact on Reactivity (relative to unsubstituted pyridine) |

| Methyl | 2 | Electron-donating (+I, Hyperconjugation) | Weakly activating for electrophilic substitution; weakly deactivating for nucleophilic substitution. |

| Ethyl Acetate (Ester) | 3 | Electron-withdrawing (-I, -M) | Strongly deactivating for electrophilic substitution; strongly activating for nucleophilic substitution. |

Beyond electronic effects, the physical positioning of the substituents on the pyridine ring introduces steric hindrance, which can significantly influence reaction pathways and product yields. In "this compound," the substituents are located in a crowded arrangement (positions 2, 3, and 4).

The 2-methyl group and the adjacent 3-ethyl acetate group create considerable steric bulk around the C2 and C3 positions of the ring. This crowding can:

Hinder Nucleophilic Attack: While the ring is electronically primed for nucleophilic attack, the bulky groups can physically block the approach of a nucleophile, particularly a large one, to the C2 and C6 positions. Research has shown that substrates with ortho-position substituent groups may fail to react, suggesting that steric hindrance can influence regioselectivity. acs.org

Influence Regioselectivity: In cases where nucleophilic attack is possible, steric hindrance may direct the incoming nucleophile to the less hindered C6 position, away from the crowded C2 position.

Affect Reaction Yields: The steric clash between adjacent groups can lead to lower reaction yields. For instance, the steric effect of a methyl group can cause an "out-of-plane" effect, which can influence reaction outcomes. mdpi.com The failure of certain reactions involving substrates with bulky alkyl groups has been attributed to steric hindrance effects. acs.org

The ethyl acetate group itself is not only electronically withdrawing but also sterically demanding. Its size can impede reactions at the neighboring C2 and C4 positions. This combination of steric and electronic factors makes the molecule a complex substrate, where reaction outcomes are a delicate balance between electronic activation and steric accessibility.

In-Depth Spectroscopic Analysis of this compound Elucidates a Unique Molecular Signature

Detailed spectroscopic investigations into the chemical compound this compound have provided critical insights into its distinct structural features. Through a comprehensive application of advanced analytical techniques, including multi-nuclear Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy, a detailed portrait of its atomic connectivity and electronic environment has been established.

The precise characterization of novel compounds is a cornerstone of chemical research and development. In the case of this compound, a substituted pyridine derivative, a rigorous spectroscopic analysis is essential to confirm its synthesis and understand its chemical properties. The following sections provide a detailed interpretation of the data obtained from these analytical methods.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Analysis and Proton Chemical Shifts

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The ethyl ester group would be characterized by a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-), arising from coupling to each other. The methyl group on the pyridine (B92270) ring would appear as a singlet. The two aromatic protons on the pyridine ring would likely appear as doublets, with their chemical shifts influenced by the fluorine and ester substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine-H | 7.0 - 8.5 | d |

| Pyridine-H | 7.0 - 8.5 | d |

| O-CH₂ (Ethyl) | ~4.2 | q |

| CH₂ (Acetate) | ~3.8 | s |

| Ring-CH₃ | ~2.5 | s |

¹³C NMR Spectroscopic Analysis and Carbon Chemical Shifts

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the ester would be found significantly downfield. The aromatic carbons of the pyridine ring would appear in the typical aromatic region, with their chemical shifts further influenced by the fluorine substituent, which induces characteristic C-F coupling. The carbons of the ethyl and methyl groups would resonate in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 165 - 175 |

| Pyridine Ring Carbons | 110 - 160 |

| O-CH₂ (Ethyl) | ~60 |

| CH₂ (Acetate) | ~35 |

| Ring-CH₃ | ~20 |

¹⁹F NMR Spectroscopic Analysis for Fluorine Environments and Coupling Patterns

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this compound, a single fluorine environment is expected, which would result in one primary signal in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic pyridine ring. Furthermore, this signal would likely exhibit coupling to the adjacent aromatic protons, providing valuable information about the substitution pattern on the ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy) would establish the correlations between coupled protons, for instance, confirming the relationship between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to the signal of the carbon atom to which it is directly attached. This is crucial for assigning the carbons of the ethyl group, the acetate (B1210297) methylene, and the ring methyl group, as well as the protonated carbons of the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique is instrumental in piecing together the entire molecular structure. For example, correlations would be expected between the acetate methylene protons and the carbonyl carbon, as well as to carbons of the pyridine ring, confirming the attachment of the acetate group.

Vibrational spectroscopy, particularly FT-IR, probes the functional groups present in a molecule by measuring the absorption of infrared radiation.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would show characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is expected for the C=O stretching vibration of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester would also be present. Aromatic C=C and C=N stretching vibrations from the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-F stretching vibration would likely appear as a strong band in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would be seen around 3000 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=O (Ester) | 1735 - 1750 | Strong |

| C=C, C=N (Aromatic) | 1400 - 1600 | Medium-Strong |

| C-F | 1000 - 1300 | Strong |

Following a comprehensive search for scientific literature, it has been determined that detailed experimental data for the advanced spectroscopic and crystallographic characterization of this compound is not available in the public domain. Specifically, research findings and data pertaining to Raman Spectroscopy, High-Resolution Mass Spectrometry (HRMS), LC-MS, Single Crystal X-ray Diffraction (XRD), and Hirshfeld Surface Analysis for this particular compound could not be located.

The provided outline requires an in-depth analysis based on specific research data for each subsection. Without access to published studies containing this information, it is not possible to generate a scientifically accurate and thorough article that adheres to the strict requirements of the request. Generating such content would necessitate fabricating data, which is contrary to the principles of scientific accuracy.

Therefore, the article focusing solely on the advanced spectroscopic and crystallographic characterization of this compound, as per the detailed outline, cannot be produced at this time.

Computational Chemistry and Theoretical Studies of Ethyl 4 Fluoro 2 Methylpyridine 3 Acetate

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of molecules, allowing for the detailed study of their behavior and properties at the electronic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and determining electronic properties. For pyridine (B92270) derivatives, DFT methods, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are widely used to accurately predict structures and energies. researchgate.netmaterialsciencejournal.orgresearchgate.net The process involves finding the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable three-dimensional shape. This optimization is crucial as the geometry dictates many of the molecule's chemical and physical properties. Once the geometry is optimized, the same DFT level of theory can be used to calculate various electronic properties, including orbital energies and charge distributions, which are essential for understanding the molecule's reactivity.

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. For organic molecules containing heteroatoms like nitrogen and oxygen, Pople-style basis sets are commonly employed. The 6-311G(d,p) basis set is a popular choice that generally offers a good balance between computational cost and accuracy for systems like substituted pyridines. researchgate.netresearchgate.net This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for a more accurate description of the anisotropic (non-spherical) electron density in molecules, which is critical for modeling chemical bonds and intermolecular interactions accurately. Studies have shown that for pyridine systems, basis sets of at least double-zeta quality with polarization functions are essential for reliable results. researchgate.net While larger basis sets can provide higher accuracy, the 6-311G(d,p) or similar variants like 6-311++G(d,p) (which include diffuse functions for better description of anions and weak interactions) are often validated as providing reliable geometries and electronic properties for pyridine derivatives. researchgate.netresearchgate.net

A Potential Energy Surface (PES) is a conceptual map that describes the energy of a molecule as a function of its geometry. rsc.orgsielc.com By mapping the PES, chemists can identify stable structures (minima), transition states (saddle points), and the lowest energy paths for chemical reactions or conformational changes. rsc.orgnih.gov For Ethyl 4-fluoro-2-methylpyridine-3-acetate, a key area for conformational analysis is the rotation around the single bonds connecting the pyridine ring to the acetate (B1210297) group and within the ethyl ester chain.

By systematically changing specific dihedral angles (torsional angles) and calculating the energy at each step, a one-dimensional or multi-dimensional PES can be generated. This mapping reveals the energy barriers between different conformers (rotamers) and identifies the most stable (lowest energy) conformation. researchgate.net For example, a PES scan for the torsion around the C3-C(carbonyl) bond would reveal the rotational barrier and the preferred orientation of the ester group relative to the pyridine ring. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. researchgate.net

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more polarizable and reactive. For this compound, the HOMO is expected to have significant contributions from the electron-rich pyridine ring and the oxygen atoms of the ester group. The LUMO is likely to be distributed over the pyridine ring, which can accept electron density, and the carbonyl group of the ester. The fluorine and methyl substituents will also influence the energies and distributions of these orbitals.

Table 1: Representative Frontier Molecular Orbital Data for a Structurally Similar Compound (Ethyl 2-methylnicotinate) Note: These values are illustrative and would be modulated by the 4-fluoro substituent in the target molecule. The electron-withdrawing fluorine atom would be expected to lower both HOMO and LUMO energies.

| Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap | 5.5 to 6.5 |

Data compiled and estimated based on typical DFT calculation results for similar pyridine esters.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs of electrons on heteroatoms.

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack.

Green regions represent neutral or weakly polarized areas.

For this compound, the MEP surface would clearly identify the key reactive sites. The most negative potential (red) is expected to be located on the lone pair of the pyridine nitrogen atom and the carbonyl oxygen of the ester group, making them the primary sites for protonation and interaction with electrophiles. researchgate.net The electron-withdrawing fluorine atom would also create a localized region of negative potential. Positive potential (blue) would likely be found on the hydrogen atoms of the methyl and ethyl groups, as well as on the pyridine ring hydrogens, indicating their susceptibility to interaction with nucleophiles. This analysis provides a chemically intuitive picture of where the molecule is most likely to interact with other chemical species.

In-Depth Computational Analysis of this compound Remains Elusive

A thorough review of scientific literature reveals a significant gap in the computational chemistry and theoretical studies of the compound this compound. Despite the availability of advanced computational methods that provide deep insights into molecular structure, bonding, and spectroscopic properties, it appears that this specific pyridine derivative has not yet been the subject of detailed theoretical investigation. Consequently, specific data regarding its intramolecular interactions, charge delocalization, and spectroscopic profile from a computational standpoint are not publicly available.

Computational chemistry offers a powerful lens for examining molecules at the atomic level. Techniques such as Natural Bond Orbital (NBO) analysis, Electron Localization Function (ELF), Localized Orbital Locator (LOL) studies, and Reduced Density Gradient (RDG) analysis are instrumental in characterizing the intricate network of interactions within a molecule. NBO analysis, for instance, provides a chemist's intuitive view of bonding by localizing the molecular wavefunction into Lewis-type structures (bonds and lone pairs) and non-Lewis elements, revealing hyperconjugative interactions and charge transfer that contribute to molecular stability. Similarly, ELF and LOL are topological analyses of the electron density that map out regions of high electron localization, which are indicative of covalent bonds, lone pairs, and even non-bonding interactions. RDG analysis complements these methods by visualizing and quantifying weak non-covalent interactions.

Furthermore, the prediction of spectroscopic properties through theoretical calculations is a cornerstone of modern chemical research, allowing for the corroboration of experimental data and the interpretation of complex spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts, providing valuable information for structure elucidation. Theoretical calculations of vibrational frequencies (FT-IR and Raman) and normal mode analysis help in assigning experimental spectral bands to specific molecular motions. Finally, Time-Dependent Density Functional Theory (TD-DFT) is employed to predict UV-Vis spectra and understand the nature of electronic transitions within the molecule.

While the principles of these computational methods are well-established, their application to this compound has not been documented in accessible research. As a result, a detailed article focusing solely on the computational and theoretical studies of this compound, as per the specified outline, cannot be generated at this time due to the absence of the necessary foundational research and data. The scientific community has yet to publish studies that would provide the specific values, interpretations, and data tables required for a comprehensive analysis of its NBO, ELF, LOL, RDG, and theoretical spectroscopic properties.

Theoretical Studies on Fluorine Effects in Pyridine Chemistry

Theoretical and computational chemistry provide powerful tools to understand the intricate electronic effects of substituents on aromatic rings. In the context of this compound, the fluorine atom at the 4-position significantly influences the reactivity and electronic properties of the pyridine ring. This section delves into the theoretical underpinnings of these effects.

Inductive and Resonance Effects of Fluorine Substitution

The substitution of a hydrogen atom with fluorine on a pyridine ring introduces a fascinating interplay of inductive and resonance effects that modulate the electron density distribution within the aromatic system. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). khanacademy.org Conversely, due to its lone pairs of electrons, fluorine can also exert a weaker, electron-donating resonance effect (+R). khanacademy.org

The inductive effect of fluorine is primarily transmitted through the sigma (σ) bonds. The high electronegativity of fluorine causes a significant polarization of the C-F bond, drawing electron density away from the carbon atom it is attached to and, to a lesser extent, from the rest of the pyridine ring. This effect generally deactivates the ring towards electrophilic substitution and increases the acidity of ring protons. Computational studies on fluorinated pyridines have shown that fluorine substitution leads to a depletion of negative charge at the pyridinyl nitrogen. nih.gov

In this compound, the fluorine at the C4 position exerts a strong inductive pull, reducing the electron density of the entire pyridine ring. This effect is expected to decrease the basicity of the pyridine nitrogen. The resonance effect would donate electron density to the C3 and C5 positions. The interplay of these effects ultimately governs the molecule's chemical behavior.

| Effect | Description | Impact on Pyridine Ring |

|---|---|---|

| Inductive Effect (-I) | Electron withdrawal through sigma bonds due to high electronegativity. | Decreases electron density, reduces basicity of the nitrogen atom. |

| Resonance Effect (+R) | Electron donation into the pi-system from fluorine's lone pairs. | Increases electron density, particularly at ortho and para positions (C3 and C5). Weaker than the inductive effect. |

C-F Bond Activation Mechanisms (Theoretical Aspects)

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its activation a significant challenge. Theoretical studies on fluoropyridines have been instrumental in elucidating the mechanisms of C-F bond activation, particularly those mediated by transition metal complexes. nih.govresearchgate.net These studies provide insights into potential pathways for the functionalization of compounds like this compound.

Several theoretical mechanisms for C-F bond activation have been proposed and investigated computationally:

Oxidative Addition: This is a common pathway where a low-valent metal center inserts into the C-F bond. nih.govacs.org For fluoropyridines, this would involve the metal complex breaking the C4-F bond and forming new metal-carbon and metal-fluorine bonds. Computational studies have explored the transition states and energetics of this process, indicating that it often competes with other mechanisms. acs.org The feasibility of oxidative addition is highly dependent on the nature of the metal and its ligands. york.ac.uk

Phosphine-Assisted C-F Activation: In the presence of phosphine (B1218219) ligands, alternative mechanisms can become operative. Theoretical calculations have highlighted pathways where the C-F bond activation involves the transfer of the fluorine atom to a phosphorus center. acs.org This can proceed through a four-center transition state involving the metal, the carbon of the C-F bond, the fluorine atom, and the phosphorus atom of the ligand. nih.govresearchgate.net

Sigma-Bond Metathesis: This mechanism is more common for early transition metals and involves a concerted process where a metal-ligand bond is exchanged for the C-F bond of the fluoropyridine. acs.org

Frustrated Lewis Pair (FLP) Mediated Activation: Although not as extensively studied for fluoropyridines in the provided context, this mechanism involves a combination of a bulky Lewis acid and a bulky Lewis base that cannot form a classical adduct. This "frustrated" pair can cooperatively activate the C-F bond.

Theoretical calculations, often employing Density Functional Theory (DFT), are crucial for determining the preferred reaction pathways by comparing the activation barriers and thermodynamics of these different mechanisms. acs.orgacs.org For this compound, these theoretical models suggest that the C4-F bond could potentially be activated by a suitable transition metal catalyst, opening avenues for further synthetic modifications.

| Mechanism | Description | Key Theoretical Insights |

|---|---|---|

| Oxidative Addition | Direct insertion of a metal into the C-F bond. | Feasibility and reaction barriers are dependent on the metal and ligands. acs.orgyork.ac.uk |

| Phosphine-Assisted Activation | Fluorine transfer to a phosphine ligand. | Proceeds via a four-center transition state. nih.govacs.org |

| Sigma-Bond Metathesis | Concerted exchange of a metal-ligand bond with the C-F bond. | More common for early transition metals. acs.org |

Applications in Advanced Chemical Synthesis As a Building Block

Ethyl 4-fluoro-2-methylpyridine-3-acetate as a Precursor for Diverse Heterocyclic Systems

The reactivity of its distinct functional groups makes this compound an ideal starting material for the synthesis of a variety of more complex heterocyclic structures. Chemists can selectively target the ester, the fluorine atom, or the methyl group to build molecular complexity.

The ethyl ester group at the 3-position is a key handle for derivatization. Standard organic transformations can be employed to convert this moiety into other important functional groups.

Hydrolysis to Carboxylic Acids: The ester can be readily hydrolyzed under acidic or basic conditions to yield 4-fluoro-2-methylpyridine-3-carboxylic acid. This transformation is fundamental, as the resulting carboxylic acid opens up a new set of possible reactions, including the formation of acid chlorides and further derivatization. The in-body hydrolysis of similar fluoroacetate (B1212596) esters to their parent acid is a known metabolic pathway. nih.gov

Amidation: Direct reaction of the ester with primary or secondary amines, often aided by heat or catalysis, produces the corresponding amides. This amidation reaction is crucial for introducing diverse side chains and is a common strategy in the synthesis of bioactive molecules and materials. This approach avoids the need for coupling reagents that are often required when starting from the corresponding carboxylic acid. nih.gov

Conversion to Ketones: While less direct, the ester can be converted into a ketone. This typically involves reaction with an organometallic reagent, such as an organolithium or Grignard reagent. Careful control of reaction conditions is necessary to prevent over-addition to the ketone product.

Table 1: Key Interconversions of the Ester Moiety

| Starting Functional Group | Reagents/Conditions | Product Functional Group | Significance |

|---|---|---|---|

| Ester (-COOEt) | H₃O⁺ or OH⁻, then H⁺ | Carboxylic Acid (-COOH) | Gateway to acid chlorides, further amide couplings. |

| Ester (-COOEt) | R¹R²NH (Amine) | Amide (-CONR¹R²) | Introduction of diverse side chains for property tuning. nih.gov |

| Ester (-COOEt) | Organometallic Reagents (e.g., R-MgBr) | Ketone (-COR) | Carbon-carbon bond formation, scaffold elaboration. |

The fluorine atom at the 4-position of the pyridine (B92270) ring is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing effects of the ring nitrogen and the adjacent ester group. libretexts.org The C-F bond, while strong, can be cleaved by potent nucleophiles, making fluorine an excellent leaving group in this context.

This SNAr reaction allows for the introduction of a wide array of substituents at the 4-position. Common nucleophiles used in these reactions include:

Alkoxides (RO⁻): To form ether linkages.

Amines (R₂NH): To synthesize 4-amino-pyridine derivatives.

Thiols (RS⁻): To create thioether connections.

The mechanism proceeds through a two-step addition-elimination pathway, involving a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to occur, and the substitution is most effective when electron-withdrawing groups are positioned ortho or para to the leaving group, which is the case here. libretexts.org This synthetic route is often a convenient strategy for the nucleophilic substitution of pyridines. nih.govresearchgate.net

Table 2: Examples of SNAr Reactions at the C4-Position

| Nucleophile | Example Reagent | Product Substituent | Application Area |

|---|---|---|---|

| Oxygen Nucleophile | Sodium Methoxide (NaOMe) | -OMe (Methoxy) | Pharmaceuticals, Agrochemicals |

| Nitrogen Nucleophile | Piperidine | -N(CH₂)₅ (Piperidinyl) | Bioactive compounds, Ligands |

| Sulfur Nucleophile | Sodium Thiophenoxide (NaSPh) | -SPh (Phenylthio) | Materials science, Precursors |

The methyl group at the 2-position (α-position) of the pyridine ring exhibits enhanced acidity due to the electron-withdrawing nature of the nitrogen atom. This allows for deprotonation by a strong base (e.g., lithium diisopropylamide, LDA) to form a nucleophilic carbanion. This anion can then react with a variety of electrophiles, enabling elongation and functionalization of the methyl group.

Common transformations include:

Alkylation: Reaction with alkyl halides to extend the carbon chain.

Aldol Condensation: Reaction with aldehydes or ketones to form β-hydroxy alkyl chains, which can be further dehydrated.

Acylation: Reaction with esters or acid chlorides to introduce a keto group.

This reactivity is a cornerstone of pyridine chemistry and provides a powerful tool for modifying the scaffold of this compound, allowing for the synthesis of more elaborate structures.

Scaffold Design and Modification in Organic Synthesis

The multiple reactive sites on this compound make it an excellent platform for scaffold design and modification. It can be strategically incorporated into larger molecules or used to construct complex, polycyclic systems.

Annulated systems, or fused-ring structures, are common motifs in pharmaceuticals and natural products. This compound can be used to construct such systems through reactions that involve two or more of its functional groups. For instance, a sequence of reactions could first involve modification at the methyl group, followed by an intramolecular cyclization reaction involving the ester or a substituent introduced at the 4-position. This strategy allows for the efficient construction of pyrido-fused heterocycles, such as those found in pyrido[2,3-d]pyrimidines. mdpi.com The ability to build complex molecular frameworks from a relatively simple starting material highlights its value in synthetic organic chemistry.

Pyridine derivatives are ubiquitous as ligands in coordination chemistry and catalysis due to the Lewis basicity of the nitrogen atom. nih.gov this compound can serve as a precursor for specialized ligands. The ester group can be converted into other coordinating groups, such as phosphines, amides, or alcohols, to create bidentate or tridentate ligands. For example, reduction of the ester to an alcohol and subsequent conversion to a phosphine (B1218219) would yield a P,N-ligand, a privileged class of ligands in asymmetric catalysis. The electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the pyridine ring, a process facilitated by the reactivity of the fluorine and methyl groups. Furthermore, the pyridine scaffold itself is a key component in the synthesis of catalysts for various organic transformations, including the formation of 1,4-dihydropyridine (B1200194) derivatives. orientjchem.org

Development of Analogues for Structure-Reactivity Relationship Studies (focus on chemical reactivity)

The strategic development of analogues derived from "this compound" is crucial for elucidating the intricate relationship between a molecule's structure and its chemical reactivity. By systematically modifying the substituents on the pyridine ring, researchers can gain valuable insights into the electronic and steric effects that govern the compound's behavior in chemical transformations, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Principles of Reactivity in Fluorinated Pyridines

The reactivity of "this compound" is significantly influenced by the inherent electronic properties of the pyridine ring and the nature of its substituents. The pyridine nitrogen atom, being electronegative, withdraws electron density from the ring, making it more susceptible to nucleophilic attack compared to a benzene (B151609) ring. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions.